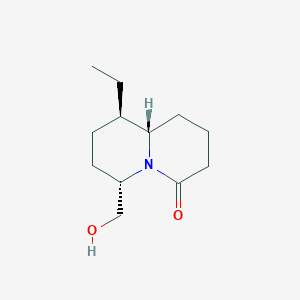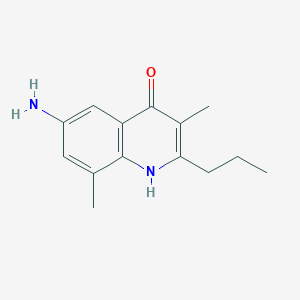
4(1H)-Quinolinone, 6-amino-3,8-dimethyl-2-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(1H)-Quinolinone, 6-amino-3,8-dimethyl-2-propyl- is a quinolinone derivative. Quinolinones are a class of compounds known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinolinone derivatives typically involves the cyclization of aniline derivatives with appropriate carbonyl compounds
Industrial Production Methods
Industrial production methods for quinolinone derivatives often involve multi-step synthesis processes, including nitration, reduction, and cyclization reactions. The exact conditions, such as temperature, pressure, and catalysts, would depend on the specific compound being synthesized.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Quinolinone derivatives can undergo oxidation reactions, often leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert quinolinones to their corresponding hydroquinolines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce hydroquinolines.
Scientific Research Applications
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Investigated for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Potential therapeutic agents for treating various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of quinolinone derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed biological effects. The exact mechanism for 4(1H)-Quinolinone, 6-amino-3,8-dimethyl-2-propyl- would require detailed study.
Comparison with Similar Compounds
Similar Compounds
4(1H)-Quinolinone: The parent compound, known for its basic structure and biological activity.
6-amino-4(1H)-Quinolinone: Similar structure with an amino group at the 6-position.
3,8-dimethyl-4(1H)-Quinolinone: Similar structure with methyl groups at the 3- and 8-positions.
Uniqueness
4(1H)-Quinolinone, 6-amino-3,8-dimethyl-2-propyl- is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other quinolinone derivatives.
Properties
Molecular Formula |
C14H18N2O |
|---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
6-amino-3,8-dimethyl-2-propyl-1H-quinolin-4-one |
InChI |
InChI=1S/C14H18N2O/c1-4-5-12-9(3)14(17)11-7-10(15)6-8(2)13(11)16-12/h6-7H,4-5,15H2,1-3H3,(H,16,17) |
InChI Key |
ROPUMYZKLXZQDM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=O)C2=C(N1)C(=CC(=C2)N)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


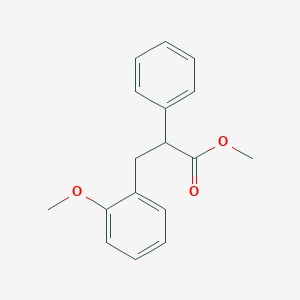

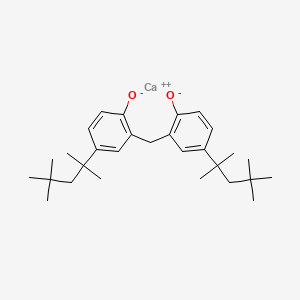
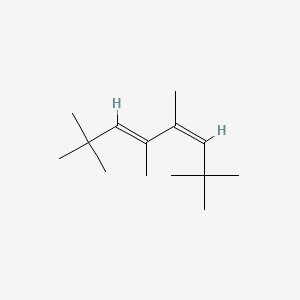
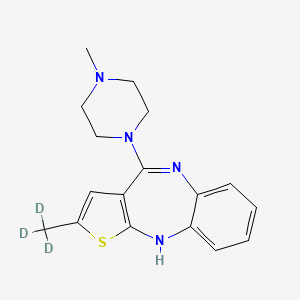
![4-nitrooxybutyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13794327.png)
![1,8-Bis[(Z)-1,2-dibromo-1-propenyl]naphthalene](/img/structure/B13794335.png)
![alpha-D-mannose-(1-3)-[alpha-D-mannose-(1-6)]-beta-D-mannose-(1-4)-beta-N-acetyl-D-glucosamine-(1-4)-N-acetyl-D-glucosamine](/img/structure/B13794357.png)
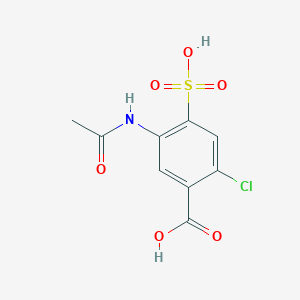


![(Z)-7-[(1R,4S,5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid](/img/structure/B13794371.png)
![(1S,5S,9R)-7-methyl-4-methylidenetricyclo[4.3.2.01,5]undec-6-ene-5,9-diol](/img/structure/B13794373.png)
